molecular formula C9H11NO4S B1606893 3-(N-Ethylsulfamoyl)benzoic acid CAS No. 7326-74-1

3-(N-Ethylsulfamoyl)benzoic acid

Cat. No.: B1606893
CAS No.: 7326-74-1
M. Wt: 229.26 g/mol
InChI Key: GLQZYZFUALLUSS-UHFFFAOYSA-N
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Description

3-(N-Ethylsulfamoyl)benzoic acid: is an organic compound with the molecular formula C9H11NO4S It is characterized by the presence of a benzoic acid core substituted with an N-ethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-Ethylsulfamoyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives followed by the introduction of an ethyl group. One common method involves the reaction of benzoic acid with ethylamine and sulfur trioxide to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(N-Ethylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(N-Ethylsulfamoyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(N-Ethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • 3-(Methylsulfamoyl)benzoic acid
  • 4-(N-Ethylsulfamoyl)benzoic acid
  • 3-(N-Propylsulfamoyl)benzoic acid

Comparison: 3-(N-Ethylsulfamoyl)benzoic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. Compared to its methyl or propyl counterparts, the ethyl group may provide different steric and electronic effects, potentially leading to variations in its chemical and biological properties .

Biological Activity

3-(N-Ethylsulfamoyl)benzoic acid (CAS Number: 7326-74-1) is a benzoic acid derivative characterized by the presence of a sulfamoyl group. This compound has garnered interest due to its potential biological activities and pharmacological applications. The sulfamoyl moiety can mimic sulfate esters, which play significant roles in various biological processes, including enzyme interactions and receptor binding. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound includes:

  • Benzoic Acid Backbone : Provides a stable platform for biological interactions.
  • Sulfamoyl Group : Enhances solubility and may facilitate binding to biological targets.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit antibacterial and antifungal properties . These compounds are often utilized as preservatives in food and pharmaceuticals due to their effectiveness against a range of microorganisms .

Lipid Metabolism Modulation

Studies have shown that this compound may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and energy homeostasis. This interaction suggests potential therapeutic applications in managing metabolic disorders .

Enzyme Interactions

The compound's structural features allow it to interact with various enzymes, influencing metabolic pathways. For instance, it may inhibit cytosolic phospholipase A2α (cPLA2α), which is involved in inflammatory responses and lipid metabolism .

Study on Protein Degradation Pathways

A significant study evaluated the effects of benzoic acid derivatives on protein degradation systems. It was found that certain derivatives could enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Although specific data on this compound was not detailed, the findings suggest that similar compounds can modulate these critical cellular processes .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of various benzoic acid derivatives, including this compound. These studies typically involve cancer cell lines and normal fibroblasts to determine selective toxicity. The results indicate that while some derivatives exhibit significant cytotoxicity against cancer cells, they maintain low toxicity towards normal cells, highlighting their potential for targeted cancer therapies .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity Index
3-(N,N-Dimethylsulfamoyl)benzoic acid7326-73-00.86
3-(Piperidin-1-ylsulfonyl)benzoic acid7311-93-50.86
4-Chloro-3-sulfamoylbenzoic acid1205-30-70.72
N,4-Dimethylbenzenesulfonamide640-61-90.73
Methyl 3-benzenesulfonamidobenzoate107922-46-30.72

This table illustrates the structural similarities among various sulfamoylbenzoic acids, indicating that modifications to the sulfamoyl group can significantly influence biological activity and pharmacokinetic properties.

Properties

IUPAC Name

3-(ethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-10-15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQZYZFUALLUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275572
Record name 3-(Ethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7326-74-1
Record name 3-[(Ethylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7326-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Ethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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